tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. The key steps involve:
Borylation: The pyrazole core is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst.
Methylation: The resulting boronic acid derivative is then methylated using methyl iodide.
Esterification: Finally, the carboxylate group is introduced via esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in:
Oxidation: Converting the boronic acid to its corresponding borate ester.
Reduction: Reduction of the boronic acid to borane derivatives.
Substitution: Substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Boronic Esters: Used in further cross-coupling reactions.
Borane Derivatives: Useful in hydroboration reactions.
Substituted Pyrazoles: Potential intermediates for pharmaceuticals and agrochemicals.
Chemistry:
Suzuki-Miyaura Cross-Coupling: A key reaction in organic synthesis for forming biaryls, which are important in pharmaceuticals and materials science.
Boronic Esters: Serve as intermediates in the synthesis of various organic compounds.
Biology:
Protein Labeling: Used in bioconjugation techniques to label proteins with fluorescent tags.
Enzyme Inhibition: Potential inhibitors for various enzymes due to the boronic acid moiety.
Medicine:
Drug Development: Utilized in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Boron Neutron Capture Therapy (BNCT): Potential use in BNCT for cancer treatment due to the boron content.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or protein labeling in biological research.
Comparison with Similar Compounds
Boronic Acids: General class of compounds with similar reactivity.
Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.
Boronic Esters: Different esters of boronic acids with varying alkyl or aryl groups.
Uniqueness:
Complexity: The presence of multiple substituents on the pyrazole ring and the boronic acid moiety makes this compound unique.
Versatility: Its ability to undergo various reactions and its applications in multiple fields highlight its versatility.
This compound stands out due to its multifaceted applications and the complexity of its structure, making it a valuable tool in both research and industry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-17-18(10)12(19)20-13(2,3)4/h9H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNFXQCMSCNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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